Cas no 128834-02-6 (2-amino-3-(3-bromophenyl)propanoic acid hydrochloride)

2-amino-3-(3-bromophenyl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(3-bromophenyl)propanoic acid Hydrochloride
- 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride
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- Inchi: 1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
- InChI Key: MRWIBMCVLBZBLR-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(N)CC1=CC=CC(Br)=C1.[H]Cl
2-amino-3-(3-bromophenyl)propanoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157629-5.0g |
2-amino-3-(3-bromophenyl)propanoic acid hydrochloride |
128834-02-6 | 95% | 5g |
$106.0 | 2023-06-04 | |
1PlusChem | 1P01AGOF-1g |
2-amino-3-(3-bromophenyl)propanoic acid hydrochloride |
128834-02-6 | 95% | 1g |
$57.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306184-10g |
2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride |
128834-02-6 | 95% | 10g |
¥4104.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306184-2.5g |
2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride |
128834-02-6 | 95% | 2.5g |
¥1533.00 | 2024-08-09 | |
Enamine | EN300-157629-0.1g |
2-amino-3-(3-bromophenyl)propanoic acid hydrochloride |
128834-02-6 | 95% | 0.1g |
$19.0 | 2023-06-04 | |
Enamine | EN300-157629-2.5g |
2-amino-3-(3-bromophenyl)propanoic acid hydrochloride |
128834-02-6 | 95% | 2.5g |
$57.0 | 2023-06-04 | |
Enamine | EN300-157629-0.05g |
2-amino-3-(3-bromophenyl)propanoic acid hydrochloride |
128834-02-6 | 95% | 0.05g |
$19.0 | 2023-06-04 | |
Enamine | EN300-157629-0.25g |
2-amino-3-(3-bromophenyl)propanoic acid hydrochloride |
128834-02-6 | 95% | 0.25g |
$19.0 | 2023-06-04 | |
Enamine | EN300-157629-10.0g |
2-amino-3-(3-bromophenyl)propanoic acid hydrochloride |
128834-02-6 | 95% | 10g |
$190.0 | 2023-06-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00977986-5g |
2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride |
128834-02-6 | 95% | 5g |
¥2067.0 | 2023-04-03 |
2-amino-3-(3-bromophenyl)propanoic acid hydrochloride Related Literature
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
Additional information on 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride
Research Brief on 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride (CAS: 128834-02-6): Recent Advances and Applications
2-amino-3-(3-bromophenyl)propanoic acid hydrochloride (CAS: 128834-02-6) is a brominated phenylalanine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride as a key building block for the synthesis of novel kinase inhibitors. The research highlighted its utility in introducing steric and electronic effects to enhance binding affinity and selectivity. The study demonstrated that derivatives of this compound exhibited promising activity against specific tyrosine kinases implicated in cancer pathways, with IC50 values in the low micromolar range.
In addition to its role in kinase inhibition, recent work has explored the compound's potential in central nervous system (CNS) drug discovery. A 2024 preprint on bioRxiv reported its incorporation into neuroactive peptide analogs, where the bromophenyl moiety was found to improve blood-brain barrier penetration. Molecular dynamics simulations suggested that the hydrophobic interactions facilitated by the bromine substituent contributed to enhanced stability and target engagement.
The synthetic accessibility of 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride has also been a focus of recent methodological improvements. A team from MIT developed a streamlined asymmetric synthesis route (published in Organic Letters, 2023) using phase-transfer catalysis, achieving 98% ee and 85% yield. This advancement addresses previous challenges in obtaining enantiomerically pure material for pharmacological studies.
From a safety and pharmacokinetic perspective, recent ADMET profiling (2024) indicates that the hydrochloride salt form shows improved aqueous solubility (23 mg/mL at pH 7.4) compared to the free base, while maintaining acceptable metabolic stability in human liver microsome assays. These properties make it particularly attractive for further medicinal chemistry optimization.
Ongoing research directions include exploring structure-activity relationships of various derivatives and investigating potential applications in PET tracer development, leveraging the bromine atom for potential radiohalogenation. The compound's versatility continues to make it a valuable tool for researchers across multiple therapeutic areas.
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